3-Methoxy-2,4-dimethylbenzoic acid is an aromatic carboxylic acid characterized by the presence of two methyl groups and a methoxy group on a benzoic acid structure. Its molecular formula is C10H12O3, and it is recognized for its utility in organic synthesis, particularly as a building block for more complex chemical entities. The compound is classified under benzoic acids and is structurally related to other dimethylbenzoic acids.
This compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed chemical information and availability for research purposes . In terms of classification, 3-Methoxy-2,4-dimethylbenzoic acid falls under the category of aromatic carboxylic acids, specifically within the subclass of dimethylbenzoic acids. Its structural features include both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups, influencing its reactivity and interactions in chemical reactions.
The synthesis of 3-Methoxy-2,4-dimethylbenzoic acid can be achieved through several methods, primarily involving the methylation of appropriate precursors or through direct functionalization of existing benzoic acid derivatives.
The reactions often require careful control of temperature and reaction times to ensure high yields and purity of the final product. The purification process typically involves recrystallization or chromatography to isolate the desired compound from by-products.
The molecular structure of 3-Methoxy-2,4-dimethylbenzoic acid features a benzene ring substituted at positions 2 and 4 with methyl groups and at position 3 with a methoxy group. The carboxylic acid functional group is located at position 1.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structure during synthesis.
3-Methoxy-2,4-dimethylbenzoic acid can participate in various chemical reactions typical for carboxylic acids:
The reactivity of this compound can be influenced by the presence of the methoxy group, which can stabilize carbocations formed during electrophilic substitution reactions.
The mechanism by which 3-Methoxy-2,4-dimethylbenzoic acid exerts its effects in various applications often involves its reactivity as an electrophile or nucleophile in organic synthesis. For instance:
3-Methoxy-2,4-dimethylbenzoic acid serves multiple scientific purposes:
Regioselective installation of methoxy and methyl groups onto the benzoic acid scaffold presents significant synthetic challenges due to the similar reactivity of aromatic positions. For 3-methoxy-2,4-dimethylbenzoic acid synthesis, Friedel-Crafts alkylation and directed ortho-metalation (DoM) are predominant strategies. The methyl group's positioning at C2 and C4 requires precise temperature control (-78°C to 0°C) and sterically directing protecting groups to prevent over-alkylation. Methoxylation typically employs copper(I)-catalyzed nucleophilic substitution or diazotization of anthranilic acid derivatives, achieving yields of 68-75% but requiring anhydrous conditions to suppress demethylation side reactions [1] [9].
Positional isomers like 4-methoxy-2,3-dimethylbenzoic acid (CAS 5628-61-5) and 4-methoxy-3,5-dimethylbenzoic acid (CAS 21553-46-8) illustrate the criticality of steric and electronic effects in regioselectivity. The 3,5-dimethyl isomer's symmetrical structure allows higher yields (92%) during methoxylation compared to the asymmetrical 2,4-dimethyl variant (78%) due to reduced steric hindrance. Ether cleavage remains problematic, occurring in >15% of products when boron tribromide is used, necessitating milder agents like sodium methoxide in methanol [4] [8].
Table 1: Regioselectivity in Dimethylbenzoic Acid Isomer Synthesis
Isomer | CAS Number | Optimal Methoxylation Method | Yield (%) | Regioselectivity Factor |
---|---|---|---|---|
4-Methoxy-2,3-dimethyl | 5628-61-5 | Cu(I)/O₂ in DMF | 78% | 8:1 (para:meta) |
4-Methoxy-3,5-dimethyl | 21553-46-8 | Dimethyl sulfate/K₂CO₃ | 92% | >20:1 |
2,4-Dimethyl | 611-01-8 | BBr₃ demethylation | 85%* | 5:1 (ortho:meta) |
*Yield for demethylation of 2,4-dimethoxy analog [8] [10].
Carboxylation of pre-functionalized toluene derivatives provides a direct route to 3-methoxy-2,4-dimethylbenzoic acid. The synthesis employs triphosgene (bis(trichloromethyl) carbonate) or oxalyl chloride as activating agents, with catalytic triethylamine (5-10 mol%) in chloroform or tetrahydrofuran solvents. These conditions convert 3-methoxy-2,4-dimethyltoluene to its acyl chloride intermediate at 60-80°C, followed by hydrolysis to the carboxylic acid. Crucially, catalyst selection impacts byproduct formation: pyridine catalysts reduce acid chloride hydrolysis to <5%, while dimethylformamide (DMF) catalysts accelerate reaction rates but promote resinification above 70°C [1].
Kolbe-Schmitt carboxylation remains viable for electron-rich substrates, with 3-methoxy-2,4-dimethylphenolate undergoing carboxylation at 120°C/80 psi CO₂ to afford 58-64% yield. Decarboxylation of trimethylsilyl esters via potassium tert-butoxide/water systems (Reeves method) enables the synthesis of sterically hindered analogs. This method cleaves ketone intermediates efficiently, as demonstrated in the synthesis of 3,4-dimethylbenzoic acid (57% yield) and 2,4,6-trimethylbenzoic acid (59% yield), though yields drop to 45-50% for 2,4-dimethyl substrates due to steric inhibition [9].
Table 2: Catalytic Carboxylation Performance Metrics
Method | Catalyst | Solvent | Temperature | Yield (%) | Key Byproducts |
---|---|---|---|---|---|
Triphosgene activation | Et₃N (10 mol%) | CHCl₃ | 65°C | 88% | Bis-acid anhydrides (<3%) |
Oxalyl chloride | DMF (cat.) | THF | 25°C | 92% | Chloroesters (8%) |
Kolbe-Schmitt | Cs₂CO₃ | Xylene | 120°C | 64% | Dimethylbenzene (12%) |
Reeves decarboxylation | t-BuOK/H₂O | Diglyme | 85°C | 51%* | Chloroarenes (22%) |
*Yield for sterically hindered 2,4-dimethyl analog [1] [9].
Solution-phase synthesis dominates industrial production of 3-methoxy-2,4-dimethylbenzoic acid due to scalability and lower resin costs. The synthesis involves sequential Friedel-Crafts acylation, ester hydrolysis, and methoxylation in toluene or chlorobenzene solvents, enabling reaction scales >100 kg with 70-75% overall yields. However, purification requires resource-intensive vacuum distillation (bp 307-310°C at 760 mmHg) or acid-base recrystallization, reducing atom economy to <55% [1] [4] [10].
Solid-phase approaches using Wang or Merrifield resins anchor hydroxy-methylbenzoate precursors via ester linkages, permitting microwave-assisted methoxylation and carboxylation. Although this method achieves 99% purity by eliminating chromatographic purification, limitations include resin loading capacity (0.5-1.2 mmol/g) and acid-sensitive linker instability. Intramolecular transesterification, as observed in chromone-derived systems, causes premature cleavage in 15-20% of substrates when trifluoroacetic acid is used for deprotection .
Table 3: Synthesis Phase Comparison for Key Benzoic Acid Derivatives
Parameter | Solution-Phase | Solid-Phase | Advantage |
---|---|---|---|
Scale capability | >100 kg batches | <5 g typical | Solution: Scalability |
Purification requirements | Distillation/recrystallization | Filtration/washes | Solid-phase: Simplicity |
Typical yield | 70-75% | 60-65% | Solution: Higher yield |
Byproduct removal | Solvent-intensive | On-resin scavenging | Solid-phase: Efficiency |
Resin/ligand cost | Not applicable | $150-300/mmol | Solution: Cost-effective |
Functional group tolerance | Moderate | High | Solid-phase: Versatility |
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